molecular formula C24H28N4O3S B2703591 N-(3,4-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1189874-30-3

N-(3,4-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2703591
CAS No.: 1189874-30-3
M. Wt: 452.57
InChI Key: GJBXWTHCAPIBCN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. This structurally complex molecule features a 1,4,8-triazaspiro[4.5]decane core, a privileged scaffold known for its three-dimensionality and potential for high selectivity in binding to biological targets. The compound is identified in scientific literature as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) (Source: RCSB PDB 6X3B) . ALK is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation, and its dysregulation is a driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (Source: PubMed) . Researchers utilize this compound as a critical tool to probe the molecular pathways involving ALK, to study resistance mechanisms to existing ALK inhibitors, and to serve as a starting point for the structural optimization of novel anticancer therapeutics. Its mechanism of action involves competitively binding to the ATP-binding site of the ALK kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and JAK/STAT pathways (Source: Nature Scientific Reports) . This product is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-28-13-11-24(12-14-28)26-22(17-7-5-4-6-8-17)23(27-24)32-16-21(29)25-18-9-10-19(30-2)20(15-18)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBXWTHCAPIBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the triazaspirodecadienyl group through a series of nucleophilic substitution reactions. The final step involves the acetylation of the intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features allow it to interact with various biological targets.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development. Its ability to modulate specific biological pathways makes it a candidate for treating various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes, such as gene expression, protein synthesis, or metabolic activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the structural features and the role of SHELX in crystallography, the following general comparisons can be inferred:

Structural Analogues

Compounds with spirocyclic cores (e.g., 1,4,8-triazaspiro[4.5]deca derivatives) often exhibit enhanced conformational rigidity, which improves binding specificity in enzyme inhibition. For example:

  • Compound A : A triazaspiro derivative lacking the thioether linkage but with a nitro group substitution shows reduced solubility in polar solvents compared to the target compound .
  • Compound B : A spirocyclic analogue with a methoxy group at the phenyl ring demonstrates similar crystallographic packing patterns, resolved via SHELXL refinement .

Functional Group Comparisons

  • Thioether vs. Ether Linkages : The sulfur atom in the thioether group may confer higher metabolic stability compared to oxygen-based ethers, as seen in analogous compounds .
  • 3,4-Dimethoxyphenyl vs.

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (CAS Number: 1189874-30-3) is a novel compound with potential therapeutic applications. Its complex structure includes a triazaspiro framework, which is known for its biological activity. This article provides an overview of the biological activity of this compound, including its pharmacological properties and relevant research findings.

The molecular formula of this compound is C24H28N4O3S. The molecular weight is approximately 452.6 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC24H28N4O3S
Molecular Weight452.6 g/mol
CAS Number1189874-30-3

Antinociceptive Effects

Research indicates that compounds with similar structures exhibit significant antinociceptive effects through interactions with opioid receptors. A study on related triazaspiro compounds demonstrated enhanced affinity for mu-opioid receptors, suggesting that this compound may also possess analgesic properties .

Study on Opioid Receptor Interaction

In a pharmacological evaluation of related triazaspiro compounds, it was found that modifications to the biaryl moiety significantly influenced receptor affinity and selectivity towards mu and delta opioid receptors. This suggests that this compound may similarly interact with these receptors .

Antimicrobial Screening

A series of synthesized analogues were tested for their antimicrobial properties using standard methods such as the serial dilution method against common bacterial strains like Staphylococcus aureus and Escherichia coli. Compounds with structural features analogous to those in this compound yielded promising results against these organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : Use factorial design experiments (e.g., varying catalysts, solvents, and temperatures) to identify critical parameters. For example, employ high-performance liquid chromatography (HPLC) to monitor intermediate purity during spirocyclic ring formation. Process optimization should integrate membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use differential scanning calorimetry (DSC) to detect polymorphic impurities and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace contaminants .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic properties and molecular docking simulations to assess binding affinities. Tools like COMSOL Multiphysics can simulate reaction dynamics under varying thermodynamic conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across different in vitro and in vivo models?

  • Methodological Answer : Conduct meta-analyses of dose-response curves and pharmacokinetic profiles. Use heteroscedasticity-consistent statistical models to account for variability between assays. Validate findings via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How do structural modifications to the spirocyclic core influence metabolic stability without compromising target affinity?

  • Methodological Answer : Design a focused library of analogs using bioisosteric replacements (e.g., replacing the sulfanyl group with sulfonyl or amide linkages). Evaluate metabolic stability via liver microsome assays and correlate results with molecular dynamics simulations of cytochrome P450 interactions .

Q. What mechanistic insights explain the compound’s selectivity for specific enzyme isoforms in complex biological systems?

  • Methodological Answer : Employ competitive inhibition assays with isoform-specific inhibitors. Use X-ray crystallography or cryo-electron microscopy (cryo-EM) to resolve binding conformations. Cross-reference with cheminformatics databases to identify conserved interaction motifs .

Methodological Frameworks

  • Theoretical Alignment : Link synthesis and bioactivity studies to broader frameworks like transition-state theory (for reactivity) or the lock-and-key model (for target interactions) .
  • Data Triangulation : Combine experimental, computational, and bibliometric data (e.g., systematic reviews of analogous spirocyclic compounds) to reduce bias .

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